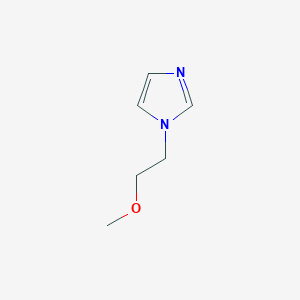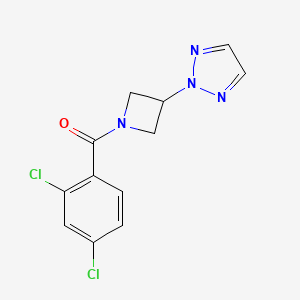![molecular formula C21H22N8 B2699801 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2415510-06-2](/img/structure/B2699801.png)
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C21H22N8 and its molecular weight is 386.463. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
One area of research involves exploring the chemical synthesis and reactivity of similar compounds, leading to the development of novel heterocyclic systems. For instance, studies have demonstrated the base-promoted transannular rearrangements of tricyclic compounds, resulting in new chemical entities with potential biological applications (Ortín et al., 2010). This synthesis route opens avenues for creating complex molecular structures that could serve as key intermediates in pharmaceutical development.
Antimicrobial and Antituberculosis Activity
Research into the antimycobacterial activity of structurally related compounds has shown promising results against Mycobacterium tuberculosis. For example, novel s-triazine derivatives have been synthesized and demonstrated significant antimycobacterial properties, with certain compounds showing potency equivalent to established drugs like ethambutol and pyrazinamide (Patel et al., 2011). These findings highlight the potential of such compounds in developing new treatments for tuberculosis.
Antileishmanial and Cytotoxic Activities
Compounds with a tetrahydroquinoline structure have also been evaluated for their antileishmanial and cytotoxic activities, showing significant potential in modern pharmaceutical research. A series of triazolo[4,3-a]quinoline derivatives synthesized from 2-hydrazinyltetrahydroquinoline-3-carbonitrile exhibited potent in vitro activities against L. major, suggesting their utility in developing novel antileishmanial drugs (Madkour et al., 2018). These compounds also displayed cytotoxic properties, underscoring their potential in cancer research.
Acetylcholinesterase Inhibition
In the context of Alzheimer's disease, derivatives of similar compounds have been identified as selective and potent acetylcholinesterase inhibitors. These compounds have shown promising results in inhibiting acetylcholinesterase activity, which is a therapeutic target for Alzheimer's disease. The kinetic study of these compounds suggests they act as mixed-type inhibitors, offering a multifunctional therapeutic approach against neurodegenerative diseases (Umar et al., 2019).
Eigenschaften
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8/c22-15-17-14-16-4-1-2-5-18(16)24-21(17)28-12-10-27(11-13-28)19-6-7-20(26-25-19)29-9-3-8-23-29/h3,6-9,14H,1-2,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYMCDRHZGWAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2699719.png)




![N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2699730.png)

![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)



![N-(tert-butyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2699737.png)
![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2699741.png)